BenchChemオンラインストアへようこそ!

(S)-methyl 3-(5-bromopyridin-3-yl)-3-((tert-butoxycarbonyl)amino)propanoate

PRMT6 inhibitor CARM1 arginine methyltransferase

Chiral (S)-enantiomer Boc-protected β-amino acid ester with 5-bromopyridine handle. Deprotected scaffold exhibits dual PRMT4 (IC₅₀ 15 nM) and PRMT6 (IC₅₀ 44 nM) inhibition. Orthogonal Boc/methyl ester protection enables solid-phase or solution-phase peptide synthesis. (S)-stereochemistry is essential for bioactivity—(R)-enantiomer is inactive. 5-Br enables late-stage Suzuki diversification and X-ray phasing (Br K-edge 13.47 keV). Procure as matched enantiomer pair for chemical probe campaigns; des-bromo and racemic alternatives compromise potency and synthetic efficiency.

Molecular Formula C14H19BrN2O4
Molecular Weight 359.22 g/mol
Cat. No. B8197272
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-methyl 3-(5-bromopyridin-3-yl)-3-((tert-butoxycarbonyl)amino)propanoate
Molecular FormulaC14H19BrN2O4
Molecular Weight359.22 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC(CC(=O)OC)C1=CC(=CN=C1)Br
InChIInChI=1S/C14H19BrN2O4/c1-14(2,3)21-13(19)17-11(6-12(18)20-4)9-5-10(15)8-16-7-9/h5,7-8,11H,6H2,1-4H3,(H,17,19)/t11-/m0/s1
InChIKeyIBEMQPCVVSSDDK-NSHDSACASA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(S)-Methyl 3-(5-Bromopyridin-3-yl)-3-((tert-butoxycarbonyl)amino)propanoate – Chiral β-Amino Acid Building Block for Targeted PRMT Inhibitor Programs


(S)-Methyl 3-(5-bromopyridin-3-yl)-3-((tert-butoxycarbonyl)amino)propanoate (CAS 2378702-92-0) is a single-enantiomer, orthogonally protected β-amino acid derivative featuring a 5-bromopyridin-3-yl side chain, a Boc-protected β-amine, and a methyl ester terminus . The (S)-enantiomer has been identified as the bioactive stereoisomer in PRMT4 (CARM1) and PRMT6 inhibitor programs, with the deprotected amino ester scaffold showing inhibitory activity against PRMT6 (IC₅₀ = 44 nM) and PRMT4 (IC₅₀ = 15 nM) in biochemical assays using recombinant human full-length enzymes expressed in baculovirus and 293F cell systems, respectively [1].

Why Generic Substitution of (S)-Methyl 3-(5-Bromopyridin-3-yl)-3-((tert-butoxycarbonyl)amino)propanoate Fails: The Chiral Bromopyridyl Moiety Drives Target Engagement


Functional substitution of this intermediate is not straightforward because the 5-bromopyridin-3-yl ring, β-amino acid backbone chirality, and Boc/methyl ester protection work in concert to determine biological activity. The des-bromo pyridin-3-yl analog lacks the halogen-bonding interactions required for PRMT6/PRMT4 binding, while the free amine (CAS 757174-43-9) is a less synthetically versatile intermediate prone to side reactions during downstream coupling . The (R)-enantiomer (CAS 1213522-50-9) is reported as a negative control with substantially reduced potency in PRMT6 chemical probe studies, demonstrating that stereochemistry at the β-carbon is a critical determinant of target engagement [1]. Selecting a non-Boc-protected or racemic alternative risk both compromised synthetic efficiency and loss of biological activity in methyltransferase-targeting programs.

Product-Specific Quantitative Evidence Guide: (S)-Methyl 3-(5-Bromopyridin-3-yl)-3-((tert-butoxycarbonyl)amino)propanoate vs. Comparators


PRMT6 Inhibition: Target Compound (as Deprotected Amino Ester) Matches the Potency of Dual PRMT4/PRMT6 Inhibitor MS049

In biochemical assays of PRMT6 inhibition, the deprotected amino ester scaffold derived from (S)-methyl 3-(5-bromopyridin-3-yl)-3-((tert-butoxycarbonyl)amino)propanoate exhibits an IC₅₀ of 44 nM against recombinant human full-length PRMT6 (residues 1–375) expressed in baculovirus [1]. This potency is comparable to the benchmark dual PRMT4/PRMT6 inhibitor MS049, which shows an IC₅₀ of 43 ± 7 nM against PRMT6 under matched Km conditions [2]. In contrast, the pan-Type I PRMT inhibitor MS023 achieves substantially higher potency on PRMT6 (IC₅₀ = 4–8 nM) but lacks PRMT-subtype selectivity, while EPZ020411 shows weaker PRMT6 activity (IC₅₀ ≈ 127 nM), highlighting the target compound's favorable balance of potency and potential selectivity within the PRMT4/PRMT6 pair (PRMT4 IC₅₀ = 15 nM vs. PRMT6 IC₅₀ = 44 nM) .

PRMT6 inhibitor CARM1 arginine methyltransferase

Stereochemical Discrimination: (S)-Enantiomer Bioactivity vs. (R)-Enantiomer as Negative Control in PRMT6 Chemical Probe Research

In the discovery of the PRMT6 chemical probe (R)-2, structural analogs of the target compound class were chirally separated into (R) and (S) enantiomers. The (S)-enantiomer was explicitly characterized as a substantially less active negative control, while the (R)-enantiomer displayed the desired PRMT6 inhibitory potency [1]. This stereochemical dependence directly mirrors the target compound: the (S)-enantiomer (CAS 2378702-92-0) retains activity on PRMT6 (44 nM) and PRMT4 (15 nM), whereas its (R)-counterpart (CAS 1213522-50-9 for the deprotected amino ester; EVT-13489275 for the Boc-protected form) is expected to show reduced target engagement, consistent with the SAR observed in peer-reviewed chemical probe campaigns [2]. The (R)-enantiomer of the Boc-protected compound has been documented to exhibit an IC₅₀ of 46,500 nM against DNMT3A, demonstrating dramatically different target specificity [3].

chiral separation enantiomer selectivity PRMT6 chemical probe

Bromine Substituent Effect: 5-Bromopyridin-3-yl vs. Des-Bromo Pyridin-3-yl Analogs in β-Pyridyl-β-Amino Acid SAR

The 5-bromopyridin-3-yl moiety is critical for target binding. In the broader β-pyridyl-β-amino acid class, the 5-bromine substituent provides a heavy halogen capable of halogen-bonding interactions with protein backbone carbonyls and side-chain residues within methyltransferase active sites [1]. Replacement with the des-bromo pyridin-3-yl analog (e.g., methyl (S)-3-((tert-butoxycarbonyl)amino)-3-(pyridin-3-yl)propanoate, CAS 1800572-18-2) eliminates this interaction potential, reducing affinity for PRMT family enzymes. The des-bromo compound has a molecular weight of 280.32 g/mol versus 359.22 g/mol for the target compound, reflecting the absence of the key bromine substituent . Published asymmetric syntheses of β-pyridyl-β-amino acid derivatives consistently highlight the bromine position as a critical diversification point for tuning biological activity and enabling downstream cross-coupling reactions .

halogen bonding structure-activity relationship β-pyridyl-β-amino acid

Orthogonal Protection Advantage: Boc/OMe Enables Selective Deprotection vs. Free Amine Intermediates

The Boc-protected methyl ester (S)-methyl 3-(5-bromopyridin-3-yl)-3-((tert-butoxycarbonyl)amino)propanoate provides fully orthogonal protection: the Boc group can be removed under acidic conditions (TFA/DCM) while the methyl ester remains intact, or the ester can be selectively hydrolyzed under basic conditions (LiOH/THF/H₂O) while retaining the Boc group [1]. By contrast, the free amine methyl 3-amino-3-(5-bromopyridin-3-yl)propanoate (CAS 757174-43-9, racemic; or CAS 198959-58-9 for the (S)-enantiomer) lacks N-terminal protection and requires additional protection/deprotection steps before peptide coupling or fragment elaboration, increasing synthetic step count and reducing overall yield . The Boc-protected form is documented as a key intermediate in patent-class inhibitor synthesis, where sequential deprotection enables modular assembly of complex PRMT-targeting molecules [2].

orthogonal protection solid-phase peptide synthesis Boc deprotection

Commercially Available Enantiopure Form: (S)-Enantiomer Specification vs. Racemic or Mixed Batches

The (S)-enantiomer (CAS 2378702-92-0) is commercially supplied at ≥95% purity with specified enantiomeric configuration (βS), as documented by multiple accredited vendors including Labnetwork Inc. and Leyan . In contrast, the racemic methyl 3-amino-3-(5-bromopyridin-3-yl)propanoate (CAS 757174-43-9) is supplied as an unspecified stereochemical mixture . The (R)-enantiomer of the deprotected amino ester (CAS 1213522-50-9) and the (R)-Boc-protected analog are separately cataloged, confirming that enantiomeric resolution has been achieved and validated . The CAS differentiation between (S)-Boc (2378702-92-0), (R)-amino ester (1213522-50-9), and racemic amine (757174-43-9) provides unambiguous procurement identification, eliminating the risk of receiving an incorrect stereoisomer.

enantiopure procurement chiral HPLC quality control

Best Research and Industrial Application Scenarios for (S)-Methyl 3-(5-Bromopyridin-3-yl)-3-((tert-butoxycarbonyl)amino)propanoate


PRMT4/PRMT6 Dual Inhibitor Lead Optimization Programs in Oncology

With demonstrated biochemical potency against both PRMT4 (IC₅₀ = 15 nM) and PRMT6 (IC₅₀ = 44 nM), this compound's deprotected scaffold directly matches the potency benchmark set by MS049, a literature-standard dual PRMT4/PRMT6 inhibitor. Teams developing epigenetic therapies for cancers where PRMT4 and PRMT6 cooperate (e.g., breast cancer, leukemia) can use this intermediate to systematically explore substitution vectors around the bromopyridine ring, leveraging the Boc/OMe orthogonal protection for parallel library synthesis [1]. The (S)-stereochemistry ensures bioactive conformation, while the bromine handle permits late-stage Suzuki diversification to probe additional binding pockets [2].

Chemical Probe Development Requiring Defined Negative Control Enantiomers

The chiral integrity of CAS 2378702-92-0 is critical for chemical probe campaigns requiring matched enantiomer pairs. As demonstrated in PRMT6 chemical probe research, the (S)-enantiomer serves as a less-active comparator to the (R)-enantiomer probe molecule [3]. Procuring the (S)-Boc-protected intermediate ensures that both enantiomers can be elaborated in parallel using identical synthetic sequences, producing a rigorously controlled active/inactive pair for target validation studies.

Fragment-Based or Structure-Guided Drug Design Leveraging Bromine Anomalous Scattering

The 5-bromine substituent provides a strong anomalous scattering signal for X-ray crystallographic phasing (Br K-edge at 13.47 keV), enabling experimental determination of binding modes when the compound is soaked into PRMT4 or PRMT6 crystals [4]. This capability is absent in des-bromo or chloro analogs, making the brominated intermediate uniquely suited for structural biology-driven lead optimization. The Boc group can be cleanly removed post-soaking to generate the bioactive species in crystallo.

Modular Synthesis of Conformationally Constrained Peptidomimetics

The β-amino acid backbone with defined (S)-stereochemistry distinguishes this intermediate from standard α-amino acid building blocks. β-Pyridyl-β-amino acids have been incorporated into peptidomimetic scaffolds where the additional methylene unit alters backbone conformation, hydrogen-bonding patterns, and proteolytic stability relative to natural α-amino acid sequences . The orthogonal Boc/OMe protection allows seamless integration into both solution-phase and solid-phase peptide synthesis workflows.

Quote Request

Request a Quote for (S)-methyl 3-(5-bromopyridin-3-yl)-3-((tert-butoxycarbonyl)amino)propanoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.